N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimido[5,4-b]indole core, the introduction of the oxadiazole moiety, and the final acylation to introduce the acetamide group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study its effects on various biological systems. Its interactions with proteins, enzymes, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide may have potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry: In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- Cetylpyridinium chloride (CET)
- Domiphen bromide (DOM)
Comparison: Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, N-(3-methylbutyl)-2-{4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has a more complex structure, which may confer unique properties and reactivity.
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[4-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O3/c1-17(2)12-13-27-21(33)14-32-20-11-7-6-10-19(20)23-24(32)26(34)31(16-28-23)15-22-29-25(30-35-22)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFEKYMGUKTSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C2=CC=CC=C2C3=C1C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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